Arbanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7070-15-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

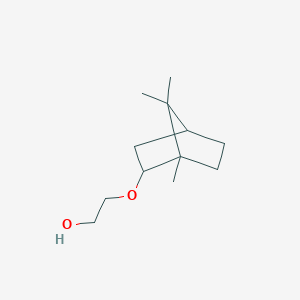

IUPAC Name |

2-[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanol |

InChI |

InChI=1S/C12H22O2/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,13H,4-8H2,1-3H3/t9-,10-,12+/m1/s1 |

InChI Key |

IWWCSDGEIDYEJV-FOGDFJRCSA-N |

SMILES |

CC1(C2CCC1(C(C2)OCCO)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OCCO |

Canonical SMILES |

CC1(C2CCC1(C(C2)OCCO)C)C |

Other CAS No. |

7070-15-7 |

Synonyms |

arbanol |

Origin of Product |

United States |

Foundational & Exploratory

Arbanol mechanism of action in neuronal pathways

Following a comprehensive search of publicly available scientific literature and databases, no information was found on a compound designated "Arbanol" and its mechanism of action in neuronal pathways. The term "this compound" does not appear in peer-reviewed articles, patent applications, or clinical trial registries related to neuroscience or pharmacology.

This lack of information could be due to several factors:

-

Novelty or Confidentiality: The compound may be a very recent discovery or an internal development candidate within a private organization, and information has not yet been publicly disclosed.

-

Alternative Nomenclature: "this compound" could be a codename, a non-proprietary name not yet widely adopted, or a brand name not yet associated with its scientific name in public-facing documents.

-

Possible Misspelling: The requested name may be a misspelling of another compound.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and pathway diagrams. Further clarification on the compound's identity, such as its chemical structure, alternative names, or the research institution involved, is necessary to proceed with a meaningful search and analysis.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Arbanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Arbanol (exo-2-((1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)ethanol), a compound with potential applications in the pharmaceutical industry as an antipsychotic and antidepressant agent. This compound is reported to act as a selective antagonist of serotonin (B10506) 5-HT2 receptors with moderate affinity for dopamine (B1211576) D2 receptors. This protocol outlines a feasible synthetic route via the Williamson ether synthesis, starting from readily available precursors. Included are detailed experimental procedures, tables of chemical and physical properties, and a discussion of the potential mechanism of action with an illustrative signaling pathway diagram.

Introduction

This compound, also known as Cedanol, is a bicyclic ether with the chemical formula C₁₂H₂₂O₂. Its structural features, particularly the bornyl group, contribute to its potential biological activity. Reports suggest that this compound's therapeutic effects may stem from its ability to modulate serotonergic and dopaminergic neurotransmission, making it a person of interest in the development of novel treatments for psychiatric disorders. The synthesis of this compound can be achieved through a variety of etherification strategies, with the Williamson ether synthesis being a common and adaptable method for laboratory-scale production. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, the sodium salt of exo-borneol is reacted with 2-chloroethanol (B45725) to yield this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its starting materials is provided below for easy reference.

| Property | This compound (exo-2-((1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)ethanol) | (-)-Borneol | 2-Chloroethanol | Sodium Hydride (60% dispersion in mineral oil) | Diethyl Ether (Anhydrous) |

| CAS Number | 7070-15-7 | 464-45-9 | 107-07-3 | 7646-69-7 | 60-29-7 |

| Molecular Formula | C₁₂H₂₂O₂ | C₁₀H₁₈O | C₂H₅ClO | NaH | C₄H₁₀O |

| Molecular Weight | 198.30 g/mol | 154.25 g/mol | 80.51 g/mol | 24.00 g/mol | 74.12 g/mol |

| Appearance | Presumed to be a liquid or low-melting solid | White solid | Colorless liquid | Grey powder | Colorless liquid |

| Melting Point (°C) | N/A | ~208 | -67.5 | 800 (decomposes) | -116.3 |

| Boiling Point (°C) | 251.3 (predicted) | 213 | 128.7 | N/A | 34.6 |

| Density (g/cm³) | 1.01 (predicted) | 1.011 | 1.197 | 1.396 | 0.713 |

| Solubility | 577.3 mg/L in water (predicted)[1] | Insoluble in water, soluble in organic solvents | Miscible with water | Reacts violently with water | Slightly soluble in water |

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from (-)-Borneol and 2-chloroethanol.

Materials:

-

(-)-Borneol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

2-Chloroethanol

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

-

Preparation of Sodium Bornyloxide:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add (-)-Borneol (1.0 eq).

-

Dissolve the borneol in anhydrous diethyl ether (approx. 5-10 mL per gram of borneol).

-

While stirring, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution at room temperature. The addition of sodium hydride will result in the evolution of hydrogen gas, so proper ventilation is crucial.

-

After the addition is complete, gently reflux the mixture for 1-2 hours to ensure the complete formation of the sodium bornyloxide. The reaction mixture may become a thick slurry.

-

-

Etherification:

-

Cool the reaction mixture to room temperature.

-

Slowly add 2-chloroethanol (1.2 eq) to the slurry of sodium bornyloxide via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate) to isolate the pure this compound.

-

Collect the fractions containing the product and concentrate them under reduced pressure to yield pure this compound.

-

Expected Yield and Purity:

-

Theoretical Yield: Based on the starting amount of borneol.

-

Actual Yield: To be determined experimentally. Yields for Williamson ether synthesis with secondary alcohols can vary, but a moderate yield (e.g., 40-60%) can be expected.

-

Purity: To be assessed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound is postulated to exert its effects primarily through the antagonism of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of an antagonist like this compound to the 5-HT2A receptor prevents the binding of the endogenous agonist, serotonin (5-HT), thereby inhibiting its downstream signaling cascades.

The 5-HT2A receptor is known to signal through two main pathways:

-

Gq/11 Pathway (Canonical Pathway): Upon agonist binding, the 5-HT2A receptor activates the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

β-Arrestin Pathway (Non-Canonical Pathway): Agonist binding can also lead to the phosphorylation of the 5-HT2A receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.

As an antagonist, this compound would block both of these signaling pathways by preventing the initial activation of the 5-HT2A receptor by serotonin.

Caption: this compound's antagonism of 5-HT2A receptor pathways.

Conclusion

This document provides a comprehensive guide for the laboratory synthesis of this compound. The proposed Williamson ether synthesis protocol is a robust and adaptable method for obtaining this compound. The provided information on its chemical properties and potential mechanism of action serves as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Arbanol in a Laboratory Setting

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While Arbanol (CAS RN: 7070-15-7) is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of its disposal is a critical component of standard laboratory operating procedures.[1][2] This guide provides a step-by-step process for the appropriate disposal of this compound and its containers.

Chemical and Physical Properties of this compound

A summary of key physical and chemical properties of this compound is provided in the table below. Understanding these characteristics is essential for safe handling and disposal.

| Property | Value |

| CAS Number | 7070-15-7 |

| Molecular Formula | C12H22O2[3] |

| Molecular Weight | 198.30 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 251.3 ± 8.0 °C (Predicted)[5] |

| Water Solubility | 577.3 mg/L (23.5 ºC)[5] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, and most fixed oils; insoluble in water.[4] |

This compound Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound in a laboratory environment.

Caption: Logical workflow for the disposal of this compound and its empty containers.

Detailed Disposal Protocol

The following steps provide a detailed methodology for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Segregation It is crucial to handle different waste streams separately.[6] this compound, being non-hazardous, should be segregated from hazardous chemical waste to ensure it is managed appropriately and to prevent unnecessary costs associated with hazardous waste disposal.[6]

Step 2: Packaging of Unused or Waste this compound

-

Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure lid. The container should not be overfilled; it is recommended to leave at least 5% of headspace to allow for thermal expansion.[7]

-

Ensure Proper Labeling : Clearly label the waste container as "Non-Hazardous Waste" and specify the contents, "this compound." Accurate labeling is essential for safe handling and disposal by environmental health and safety (EHS) personnel or licensed waste contractors.

Step 3: Storage of Waste Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.

Step 4: Disposal of Empty this compound Containers

-

Triple Rinsing : Empty containers that held this compound should be triple rinsed.[8]

-

Rinse the container three times with a suitable solvent, such as ethanol, in which this compound is soluble.

-

Collect the rinsate from all three rinses and dispose of it as chemical waste along with the unused this compound.

-

-

Container Preparation : After triple rinsing, deface or remove the original product label to avoid any confusion.

-

Final Disposal : The clean, triple-rinsed container can typically be disposed of as regular laboratory solid waste, such as in a designated glass recycling bin.

Step 5: Arranging for Final Disposal Follow your institution's specific procedures for the collection of chemical waste. This typically involves contacting your organization's Environmental Health and Safety (EHS) department or a contracted biomedical waste disposal service to arrange for the pickup and final disposal of the packaged waste.[6]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility.

References

- 1. This compound | C12H22O2 | CID 13750367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [stenutz.eu]

- 4. echemi.com [echemi.com]

- 5. This compound | 7070-15-7 [chemicalbook.com]

- 6. usbioclean.com [usbioclean.com]

- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]

Essential Safety and Logistical Information for Handling Arbanol

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for Arbanol (CAS No. 7070-15-7), including operational and disposal plans.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following table summarizes key physical, chemical, and toxicity data to inform safe handling procedures.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [2] |

| Appearance | Colorless liquid or white powder | |

| Boiling Point | 251.3 °C at 760 mmHg | [1][3] |

| Flash Point | 86.6 °C | [1] |

| Density | 1.01 g/cm³ | [1][3] |

| Oral LD50 (Rat) | 3080 mg/kg | [4] |

| Dermal LD50 (Rabbit) | 2000 mg/kg | [4] |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended based on information from Safety Data Sheets (SDS).

Eye Protection:

-

Wear tightly fitting safety goggles.

-

For splash hazards, use a face shield in addition to safety goggles.

Hand Protection:

-

Chemical-resistant, impermeable gloves should be worn.[5]

-

While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling alcohols and ethers.

-

It is crucial to inspect gloves for any signs of degradation or puncture before use.

-

Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

Skin and Body Protection:

-

Wear appropriate protective clothing to prevent skin contact. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the workplace.

-

A lab coat or chemical-resistant apron is recommended.

Respiratory Protection:

-

Ensure work is conducted in a well-ventilated area.[5]

-

If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: Handling and Disposal Workflow

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.

Operational Plan: Safe Handling of this compound

-

Preparation:

-

Ensure a well-ventilated work area, such as a chemical fume hood.

-

Assemble all necessary PPE and ensure it is in good condition.

-

Have an emergency eyewash station and safety shower readily accessible.

-

Review the Safety Data Sheet (SDS) for this compound before starting any work.

-

-

Handling:

-

In Case of a Spill:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using inert absorbent materials (e.g., sand, vermiculite).

-

Collect the spilled material and place it in a suitable, closed container for disposal.[5]

-

Clean the spill area thoroughly.

-

Disposal Plan

-

Waste Collection:

-

Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

-

-

Disposal:

-

Dispose of chemical waste in accordance with all local, state, and federal regulations.

-

Do not allow this compound to enter drains or waterways.[5]

-

Contact a licensed professional waste disposal service to arrange for pickup and disposal.

-

Workflow Visualization

The following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.